molecular formula C5H10O4 B081081 3,5-Dimethyl-1,2-dioxolane-3,5-diol CAS No. 13784-51-5

3,5-Dimethyl-1,2-dioxolane-3,5-diol

Cat. No.: B081081
CAS No.: 13784-51-5
M. Wt: 134.13 g/mol
InChI Key: ODQWDBNAMVRLSR-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1,2-dioxolane-3,5-diol is a chemical intermediate of significant interest in the development of sustainable technologies. Its primary research value lies in its connection to the synthesis of cyclic acetals, a class of compounds identified as promising candidates for carbon-neutral, bio-hybrid fuels . These fuels, derived from renewable resources like biomass, are crucial for reducing carbon dioxide emissions in the transportation sector . Specifically, interdisciplinary process development research explores catalytic pathways to convert biomass-derived compounds, such as 2,3-butanediol, into fuel-grade cyclic acetals like 4,5-dimethyl-1,3-dioxolane . In this context, this compound serves as a key precursor or model compound in these synthetic routes, enabling researchers to explore efficient and scalable production methods for next-generation biofuels. Beyond energy applications, the dioxolane functional group is a versatile scaffold in medicinal chemistry and materials science. Dioxolane derivatives are frequently incorporated into pharmaceutical compounds, where they can contribute to biological activity, as seen in various antimalarial, antiviral, and psychostimulant agents . Furthermore, in synthetic organic chemistry, substituted dioxolanes are well-known as protective groups for carbonyl functionalities, facilitating complex multi-step syntheses . This combination of applications in green energy, drug discovery, and advanced synthesis makes this compound a valuable reagent for researchers pursuing innovation across multiple scientific frontiers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyldioxolane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-4(6)3-5(2,7)9-8-4/h6-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQWDBNAMVRLSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(OO1)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275859
Record name 3,5-Dimethyl-1,2-dioxolane-3,5-diol
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Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13784-51-5, 20566-41-0
Record name 3,5-Dihydroxy-3,5-dimethyl-1,2-oxacyclopentane
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Record name 3,5-Dimethyl-1,2-dioxolane-3,5-diol
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Record name 3,5-Dimethyl-1,2-dioxolane-3,5-diol
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Record name 3,5-dimethyl-1,2-dioxolane-3,5-diol
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Comparison with Similar Compounds

Key Observations:

Toxicity Profile: this compound exhibits lower acute toxicity compared to 2-butanone peroxide, which causes irreversible ocular and respiratory damage .

Environmental Impact: All compounds except 2-butanone peroxide are readily biodegradable, suggesting reduced persistence in ecosystems . The higher log Pow of this compound (1.1) indicates moderate lipophilicity, though still lower than bioaccumulation thresholds .

Data Gaps :

  • Reproductive and developmental toxicity data for this compound are unavailable .
  • Acetylacetone lacks comprehensive toxicological profiling despite its biodegradability .

Preparation Methods

Base-Catalyzed Transesterification

The synthesis of 4,5-dimethyl-1,3-dioxole-2-ketone involves a transesterification reaction between 3-hydroxy-2-butanone and dimethyl carbonate in the presence of alkali metal alcoholates (e.g., sodium propylate). This method could be adapted for 3,5-dimethyl-1,2-dioxolane-3,5-diol by substituting the starting materials with a diol precursor, such as 3,5-dimethyl-1,2-cyclohexanediol, and a carbonate donor.

Reaction Conditions :

  • Catalyst : Sodium propylate (1–6% of diol mass).

  • Solvent : Aliphatic ethers (e.g., triethylene glycol dimethyl ether).

  • Temperature : 60–100°C for transesterification, followed by 110–160°C for cyclization.

  • Yield : ~45–53% (based on analogous reactions).

Mechanistic Insights :
The reaction proceeds via nucleophilic attack of the diol’s hydroxyl group on the carbonyl carbon of dimethyl carbonate, forming a mixed carbonate intermediate. Subsequent elimination of methanol under elevated temperatures drives cyclization to form the dioxolane ring.

Oxidation-Hydrolysis Sequences

Peroxide-Mediated Oxidation

The preparation of 3,5-dimethylphenol involves oxidizing a methyl-substituted ketone intermediate using peralcohols (e.g., tert-butyl hydroperoxide). Adapting this method, this compound could be synthesized via oxidation of a dioxolane precursor followed by hydrolysis.

Key Steps :

  • Oxidation : Treatment of 3,5-dimethyl-1,2-dioxolane with a peralcohol in a non-protonic solvent (e.g., dichloromethane).

  • Hydrolysis : Acid- or base-catalyzed cleavage of the oxidized intermediate to yield the diol.

Conditions :

  • Oxidant : tert-Butyl hydroperoxide (1:2 molar ratio relative to substrate).

  • Hydrolysis Catalyst : Sulfuric acid or sodium hydroxide (1:2 molar ratio).

Comparative Analysis of Synthetic Routes

Method Catalyst Temperature Range Yield Purity
TransesterificationSodium propylate60–160°C45–53%99.0–99.6%
Acid-Catalyzed CyclizationHCl0–100°CN/AN/A
Oxidation-Hydrolysistert-Butyl hydroperoxide80–120°CN/AN/A

Notes :

  • Yields for transesterification are derived from analogous dioxole-2-ketone synthesis.

  • Oxidation-hydrolysis yields depend on precursor availability and reaction specificity.

Purification and Characterization

Recrystallization Techniques

Crude this compound may be purified using a recrystallization solvent (e.g., ethyl acetate) with activated carbon (0.01–0.2 g per gram of crude product). Post-crystallization, vacuum drying at 40–50°C ensures removal of residual solvents.

Analytical Validation

  • Purity : High-performance liquid chromatography (HPLC) (>99%).

  • Melting Point : 77–79°C (analogous to dioxole-2-ketone derivatives).

  • Spectroscopic Data : FT-IR (O-H stretch: 3200–3400 cm⁻¹; C-O-C: 1100–1250 cm⁻¹).

Industrial-Scale Considerations

The patent-scale synthesis of 4,5-dimethyl-1,3-dioxole-2-ketone demonstrates feasibility at the 50L reactor level, with yields exceeding 50%. Key scalability factors include:

  • Solvent Recovery : Fractional distillation of dimethyl carbonate and aliphatic ethers.

  • Catalyst Recycling : Neutralization and filtration of alkali metal residues.

Challenges and Limitations

  • Regioselectivity : Ensuring exclusive formation of the 3,5-dimethyl isomer requires precise control of reaction stoichiometry and temperature.

  • Byproduct Formation : Methanol and aliphatic ethers necessitate efficient distillation systems.

  • Oxidative Degradation : Peralcohol-based methods risk over-oxidation of sensitive diol groups .

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